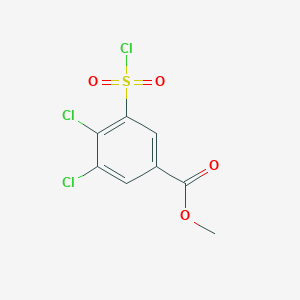

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルは、分子式がC8H5Cl3O4S、分子量が303.55 g/molの化学化合物です 。これは、さまざまな化学反応および研究用途で使用される固体化合物です。

準備方法

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルの合成は、通常、3,4-ジクロロ安息香酸メチルのクロロスルホン化を伴います。この反応は、クロロスルホン酸をスルホン化剤として使用して、制御された条件下で行われます。 この反応は通常、低温で行われ、分解を防ぎ、高収率を確保します 。

化学反応の分析

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルは、次のようなさまざまな化学反応を起こします。

置換反応: クロロスルホニル基が他の求核剤によって置換される求核置換反応を起こす可能性があります。

還元反応: この化合物は、さまざまな誘導体を形成するために還元することができます。

酸化反応: 特定の条件下で酸化してスルホン酸を形成することができます.

これらの反応で使用される一般的な試薬には、水素化リチウムアルミニウムなどの還元剤や、過マンガン酸カリウムなどの酸化剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります 。

科学研究への応用

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルは、次のようなさまざまな科学研究用途に使用されています。

化学: より複雑な化学化合物の合成における中間体として使用されます。

生物学: この化合物は、酵素阻害とタンパク質相互作用の研究に使用されています。

科学的研究の応用

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルの作用機序には、特定の分子標的との相互作用が関係しています。クロロスルホニル基は非常に反応性が高く、タンパク質や酵素の求核部位と共有結合を形成することができます。 この相互作用は、酵素活性を阻害し、タンパク質の機能を変更する可能性があり、生化学研究で役立ちます 。

類似化合物との比較

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルは、次のような類似化合物と比較することができます。

3-(クロロスルホニル)安息香酸メチル: この化合物は、構造が似ていますが、ベンゼン環に追加の塩素原子がありません。

4-クロロ-3-(クロロメチル)安息香酸メチル: この化合物は、クロロスルホニル基の代わりにクロロメチル基を持っています.

3,4-ジクロロ-5-(クロロスルホニル)安息香酸メチルにおけるクロロスルホニル基の存在は、より反応性が高く、特定の化学反応と用途に適しています .

特性

分子式 |

C8H5Cl3O4S |

|---|---|

分子量 |

303.5 g/mol |

IUPAC名 |

methyl 3,4-dichloro-5-chlorosulfonylbenzoate |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3 |

InChIキー |

KPRHEOJHGAVHLO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)

![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)

![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)